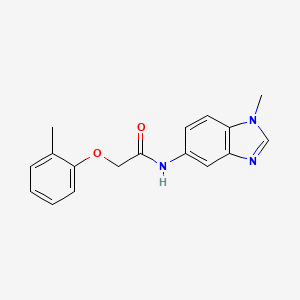![molecular formula C16H23NO3 B5420858 4-[(2,6-diisopropylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5420858.png)
4-[(2,6-diisopropylphenyl)amino]-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2,6-diisopropylphenyl)amino]-4-oxobutanoic acid, commonly known as DIP-K, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of DIP-K is complex and varies depending on its application. In the case of metal ion detection, DIP-K acts as a chelating agent, forming a complex with the metal ion that results in a fluorescent signal. In the case of protease inhibition, DIP-K forms a covalent bond with the active site of the protease, leading to the inhibition of its activity.
Biochemical and Physiological Effects:
DIP-K has not been extensively studied for its biochemical and physiological effects, as it is primarily used as a research tool. However, some studies have suggested that DIP-K may have antioxidant properties, which could potentially be useful in the treatment of various diseases.
実験室実験の利点と制限
One of the primary advantages of using DIP-K in lab experiments is its high selectivity and sensitivity towards certain metal ions and proteases. This makes it a valuable tool for studying these processes in biological and environmental samples.
However, one of the limitations of using DIP-K is its potential toxicity. While DIP-K has not been extensively studied for its toxicity, it is important to take precautions when handling this compound in the lab.
将来の方向性
There are several future directions for research on DIP-K. One area of interest is the development of new applications for DIP-K, such as its use as a fluorescent probe for other analytes. Additionally, further studies on the biochemical and physiological effects of DIP-K could provide valuable insights into its potential therapeutic applications. Finally, the development of new synthesis methods for DIP-K could lead to more efficient and cost-effective production of this compound.
合成法
The synthesis of DIP-K involves the reaction of 2,6-diisopropylaniline with ethyl acetoacetate in the presence of a base and a solvent. The resulting product is then purified through recrystallization to obtain a pure form of DIP-K. This method has been optimized to produce high yields of DIP-K with excellent purity.
科学的研究の応用
DIP-K has been extensively studied for its potential applications in various fields of research. One of the primary areas of interest is its use as a fluorescent probe for detecting metal ions. DIP-K exhibits high selectivity and sensitivity towards certain metal ions, making it a promising tool for detecting and quantifying metal ions in biological and environmental samples.
Another area of research that has gained significant attention is the use of DIP-K as an inhibitor of proteases. DIP-K has been shown to inhibit the activity of various proteases, including trypsin and chymotrypsin. This inhibition is thought to occur through the formation of a covalent bond between DIP-K and the active site of the protease, leading to the inhibition of its activity.
特性
IUPAC Name |
4-[2,6-di(propan-2-yl)anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-10(2)12-6-5-7-13(11(3)4)16(12)17-14(18)8-9-15(19)20/h5-7,10-11H,8-9H2,1-4H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMJGVKRJMFSID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[4-(phenylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5420780.png)
![N-(1-ethylpropyl)-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5420788.png)

![4-methyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B5420793.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5420801.png)
![N-[2-[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-1-(hydroxymethyl)-2-oxoethyl]acetamide](/img/structure/B5420806.png)
![7-(2-chlorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5420815.png)
![5-(2-thienylcarbonyl)-5H-dibenzo[b,f]azepine](/img/structure/B5420821.png)
amino]methyl}tetrahydrofuran-2-yl)methyl]-N,N-dimethylnicotinamide](/img/structure/B5420824.png)
![N-(2-methoxyethyl)-4-methyl-3-{2-[(5-methylpyridin-3-yl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5420830.png)
![3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5420860.png)
![N-[2-(1,3-benzothiazol-2-ylthio)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5420861.png)

![2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(2-chlorophenyl)acetamide](/img/structure/B5420880.png)
